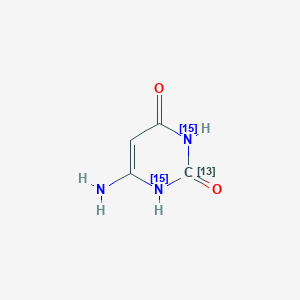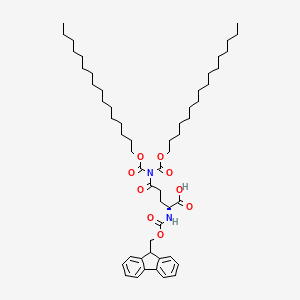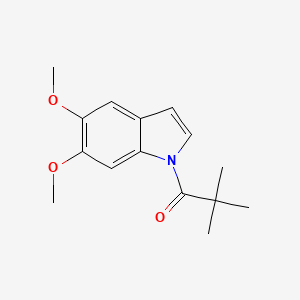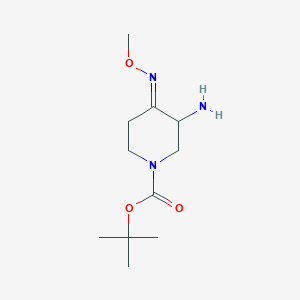
6-Amino-2,4-dihydroxypyrimidine-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2,4-dihydroxypyrimidine-13C,15N2 is a labeled compound used primarily in scientific research. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to study molecular structures and dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,4-dihydroxypyrimidine-13C,15N2 typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of labeled urea with malonic acid derivatives under controlled conditions to form the pyrimidine ring. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process is optimized to incorporate the isotopes efficiently, often involving multiple steps of purification and quality control to meet research-grade standards.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,4-dihydroxypyrimidine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further used in the synthesis of pharmaceuticals and other biologically active compounds.
Scientific Research Applications
6-Amino-2,4-dihydroxypyrimidine-13C,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation of isotopes in biological systems.
Medicine: Utilized in the development of labeled drugs for diagnostic imaging and therapeutic monitoring.
Industry: Applied in the synthesis of labeled compounds for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Amino-2,4-dihydroxypyrimidine-13C,15N2 involves its incorporation into molecular structures where the labeled isotopes act as tracers. These tracers allow researchers to study the molecular interactions and pathways involved in various biological and chemical processes. The isotopes provide unique signals in analytical techniques, enabling detailed analysis of molecular dynamics and structures.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: A non-labeled version of the compound used in similar applications.
6-Amino-2,4-dihydroxypyrimidine: Another variant without isotopic labeling.
2,4-Dihydroxypyrimidine: A simpler derivative used in basic research.
Uniqueness
The uniqueness of 6-Amino-2,4-dihydroxypyrimidine-13C,15N2 lies in its isotopic labeling, which provides distinct advantages in analytical techniques. The labeled isotopes enable precise tracking and analysis of molecular interactions, making it invaluable in advanced research applications.
Properties
Molecular Formula |
C4H5N3O2 |
|---|---|
Molecular Weight |
130.08 g/mol |
IUPAC Name |
6-amino-(213C,1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)/i4+1,6+1,7+1 |
InChI Key |
LNDZXOWGUAIUBG-XZQGXACKSA-N |
Isomeric SMILES |
C1=C([15NH][13C](=O)[15NH]C1=O)N |
Canonical SMILES |
C1=C(NC(=O)NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B15219516.png)
![(2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid](/img/structure/B15219522.png)

![2-[7,7-dihexyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15219529.png)




![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B15219568.png)

![2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B15219576.png)

